![molecular formula C12H21NO2S B13462098 exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C12H21NO2S and a molecular weight of 243.37 g/mol . It is a colorless liquid commonly used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves several steps. One common method starts with the preparation of the 8-azabicyclo[3.2.1]octane core, which can be achieved through stereochemical control in a transformation that generates the bicyclic architecture . The mercapto group is then introduced, followed by the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different ester or mercapto derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable in the development of new chemical entities .
Biology: In biological research, it is used to study the interactions of bicyclic compounds with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action .
Medicine: Its unique structure can be exploited to develop new therapeutic agents .
Industry: In the industrial sector, it is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mécanisme D'action
The mechanism of action of exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The bicyclic structure allows for specific binding to receptors or enzymes, modulating their activity and resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
Cocaethylene: A compound with a similar bicyclic structure but different functional groups.
Ethylbenzoylecgonine: Another bicyclic compound with distinct chemical properties.
Homocaine: Shares the bicyclic core but has different substituents.
Uniqueness: exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is unique due to its combination of a mercapto group and a tert-butyl ester. This combination provides distinct reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H21NO2S |
|---|---|
Poids moléculaire |
243.37 g/mol |
Nom IUPAC |
tert-butyl (1S,5R)-3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3/t8-,9+,10? |
Clé InChI |
GJHCXQVVHRGCDN-ULKQDVFKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)S |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B13462016.png)
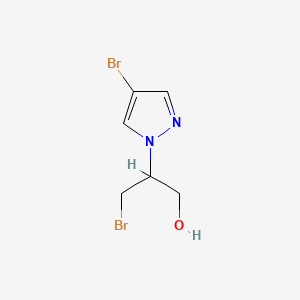
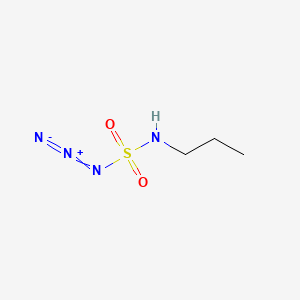
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13462020.png)
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid](/img/structure/B13462025.png)
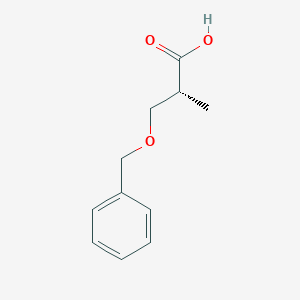
![2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13462027.png)
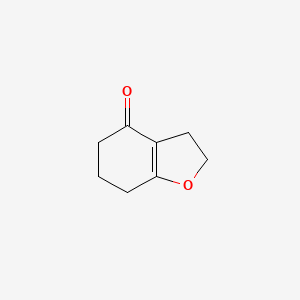
![4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13462055.png)
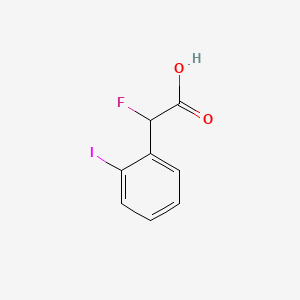
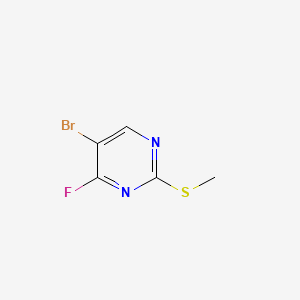
![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)

![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
